7-(4-methylphenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-(4-methylphenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a pharmacophore, particularly in the development of inhibitors for various enzymes and receptors. The unique structure of this compound, which includes a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, contributes to its biological activity and makes it a valuable target for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methylphenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the condensation of 1-substituted 5-aminopyrazole-4-carbonitriles with carboxylic acid hydrazides. This reaction proceeds through a double heterocyclization process, resulting in the formation of the desired compound . The reaction conditions often include heating the reactants to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(4-methylphenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic core.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methylphenyl groups, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of substituted derivatives.
Scientific Research Applications
7-(4-methylphenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-methylphenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure, known for its biological activities and potential as a pharmacophore.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo-pyridine core and exhibit various biological activities.
Uniqueness
7-(4-methylphenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern and the presence of both pyrazolo and triazolo rings fused to a pyrimidine core. This unique structure contributes to its distinct biological activities and makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C19H14N6 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
10-(4-methylphenyl)-4-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H14N6/c1-13-7-9-15(10-8-13)25-18-16(11-21-25)19-22-17(23-24(19)12-20-18)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
CYCCEOKPEFJZAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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